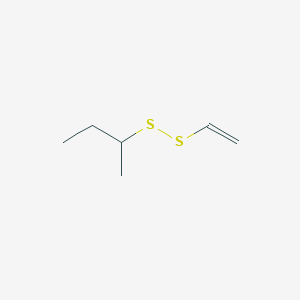
2-(Ethenyldisulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethenyldisulfanyl)butane is an organic compound with the molecular formula C6H12S2 It is characterized by the presence of a disulfide bond (S-S) and an ethenyl group (CH2=CH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Ethenyldisulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ethenyl disulfide under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction is carried out at a moderate temperature, usually between 50-100°C, and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethenyldisulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Ethenyldisulfanyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Ethenyldisulfanyl)butane involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethenyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethenyldisulfanyl)propane: Similar structure but with a different alkyl chain length.
2-(Ethenyldisulfanyl)ethane: Shorter alkyl chain compared to 2-(Ethenyldisulfanyl)butane.
2-(Ethenyldisulfanyl)pentane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties
Propiedades
Número CAS |
110690-20-5 |
|---|---|
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
2-(ethenyldisulfanyl)butane |
InChI |
InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |
Clave InChI |
VEUNXNFFFZFEHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
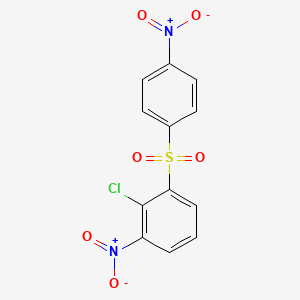
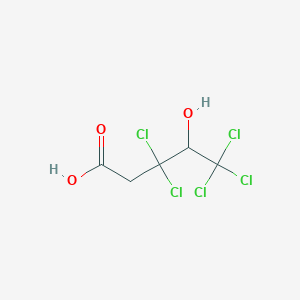
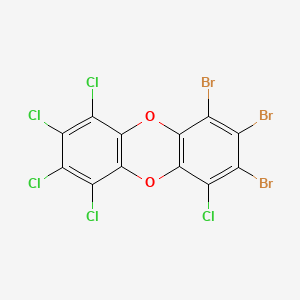
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
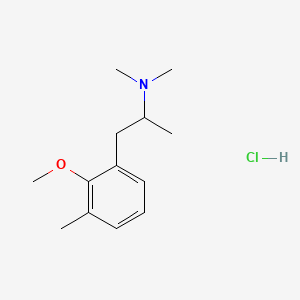

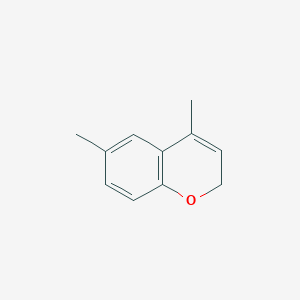

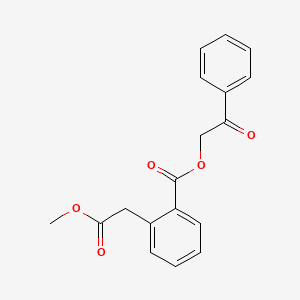
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
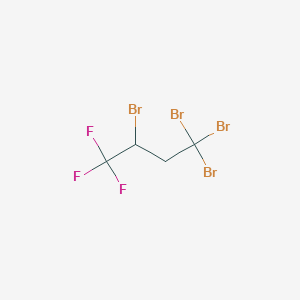
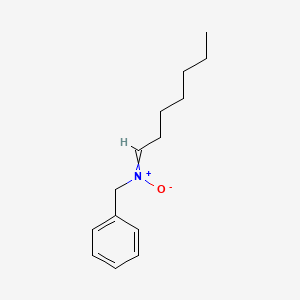
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
